molecular formula C11H22N2O2 B109592 tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate CAS No. 169750-93-0

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate

Cat. No.: B109592
CAS No.: 169750-93-0
M. Wt: 214.3 g/mol
InChI Key: OWGYHEOEGOLPEK-UHFFFAOYSA-N
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Description

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(pyrrolidin-3-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in the development of pharmaceuticals and materials with specialized properties .

Biological Activity

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate is a carbamate derivative that has garnered attention in biological research due to its potential pharmacological properties. This compound is characterized by its pyrrolidine moiety, which may influence its biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H20N2O2\text{C}_11\text{H}_{20}\text{N}_2\text{O}_2

This structure features a tert-butyl group attached to an ethyl carbamate, which in turn is linked to a pyrrolidine ring. The presence of the pyrrolidine ring is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes within biological systems. It may modulate the activity of these targets, leading to various physiological effects. For instance, studies suggest that compounds with similar structures can influence neurochemical pathways, potentially impacting conditions such as neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further exploration in the development of antibacterial agents.
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. In silico studies have indicated that it may interact with proteins involved in neurodegeneration .
  • Enzyme Inhibition : As a carbamate derivative, it may inhibit certain enzymes, similar to other compounds in its class. This inhibition could be beneficial in modulating specific biochemical pathways related to disease states .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialExhibits potential antibacterial properties
NeuroprotectiveMay influence neurodegenerative pathways
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Study 1: Antibacterial Activity

A study evaluated various carbamate derivatives for their antibacterial efficacy against common pathogens. This compound showed promising results, indicating its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Neuroprotective Mechanisms

In silico docking studies have shown that this compound can bind effectively to proteins associated with neurodegeneration, such as amyloid-beta peptide and tau proteins. This binding could potentially inhibit their aggregation, a hallmark of neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

tert-butyl N-(2-pyrrolidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYHEOEGOLPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620742
Record name tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-93-0
Record name 1,1-Dimethylethyl N-[2-(3-pyrrolidinyl)ethyl]carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=169750-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate
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Synthesis routes and methods

Procedure details

3.1 g (0.0t mol) (3RS)-1-benzyl-3-(N-tert-butyloxycarbonylaminoethyl) pyrrolidine was hydrogenated at 0.28 MPa over 0.6 g of Pearlman's catalyst (Pd(OH)2) in 40 ml ethanol (95%) over night. After filtration of the catalyst through cellite and evaporation of the solvent 1H-NMR showed that the reaction was not completed. Therefore 0.6 g of Pearlman's catalyst was added in 40 ml ethanol (95%) once more and the mixture was treated under H2 -atmosphere at 0.28 MPa over night. Filtration through cellite and evaporation of the solvent gave the product in a quantitative yield (2.18 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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